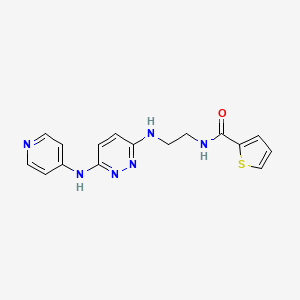

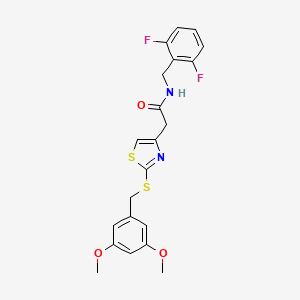

N-(2,6-difluorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which are structurally related to the compound of interest, involves a C-C coupling methodology using Pd(0) and various aryl boronic pinacol ester/acids . This method has proven to be effective for creating a series of compounds with varying substituents, which are then tested for their biological activities. Although the specific synthesis of "N-(2,6-difluorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide" is not detailed, the general approach suggests a potential pathway for its synthesis by modifying the aryl components and coupling conditions accordingly.

Molecular Structure Analysis

The molecular structure of related N-(benzo[d]thiazol-2-yl)acetamide compounds has been studied through crystallography, revealing the importance of hydrogen bonding in the assembly of these molecules . The nature of the hydrogen-bonded assemblies is influenced by the substituents on the benzothiazole moiety. For instance, water can act as a bridge, forming three hydrogen bonds with different parts of the molecule. This insight into the hydrogen bonding patterns could be extrapolated to the compound , suggesting that its molecular structure may also feature significant hydrogen bonding interactions, potentially affecting its physical properties and reactivity.

Chemical Reactions Analysis

The related compounds synthesized in the studies have been evaluated for their biological activities, which include antioxidant, haemolytic, antibacterial, and urease inhibition activities . The most significant activity observed was urease inhibition, where the compounds outperformed the standard used in the assays. Molecular docking studies indicated that these acetamide derivatives bind to the non-metallic active site of the urease enzyme, primarily through hydrogen bonding . This suggests that "N-(2,6-difluorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide" may also exhibit similar reactivity patterns, particularly in the context of enzyme inhibition, due to its structural similarities.

Physical and Chemical Properties Analysis

The physical properties of a closely related compound, N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, were characterized using various techniques including IR, 1H NMR, MS, elemental analysis, and X-ray single-crystal diffraction . The crystal structure analysis revealed that the cyclohexene ring adopts a half-chair conformation and the thiophene ring is essentially planar . While the specific physical and chemical properties of "N-(2,6-difluorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide" are not provided, the methodologies used in these studies could be applied to determine its properties. The compound's difluorobenzyl and dimethoxybenzyl groups may influence its physical properties, such as solubility and melting point, as well as its chemical reactivity.

Wissenschaftliche Forschungsanwendungen

Biological Effects and Toxicology

The toxicology and biological effects of acetamide derivatives, including their commercial importance and biological consequences, have been reviewed, providing insights into the varied responses to these chemicals. Kennedy (2001) discussed the significance of such compounds, highlighting their continued commercial relevance and the growing body of information regarding their biological impacts (Kennedy, 2001).

Environmental Concerns and Fate

Parabens, chemically related to acetamides, serve as preservatives in various products, raising concerns about their environmental fate and effects, including potential weak endocrine disruption. The review by Haman et al. (2015) on the occurrence, fate, and behavior of parabens in aquatic environments underlines the environmental persistence and ubiquity of such compounds, reflecting ongoing introductions into ecosystems (Haman, Dauchy, Rosin, & Munoz, 2015).

Synthetic Opioids and Analogs

The chemistry and pharmacology of non-fentanil novel synthetic opioids, including N-substituted benzamides and acetamides, have been detailed by Sharma et al. (2018). This review covers the emergence of these substances as drugs of abuse, underscoring the need for monitoring and research on such compounds due to their significant impact on drug markets and potential health risks (Sharma, Hales, Rao, NicDaéid, & McKenzie, 2018).

Redox Mediators in Pollution Treatment

The application of redox mediators in enhancing the efficiency of enzymatic degradation of recalcitrant pollutants has been reviewed by Husain and Husain (2007). This approach demonstrates the potential of using enzyme-redox mediator systems for the treatment of aromatic compounds in industrial effluents, offering insights into future environmental remediation strategies (Husain & Husain, 2007).

Eigenschaften

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F2N2O3S2/c1-27-15-6-13(7-16(9-15)28-2)11-29-21-25-14(12-30-21)8-20(26)24-10-17-18(22)4-3-5-19(17)23/h3-7,9,12H,8,10-11H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZSPPDIBKAECC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F2N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(1S)-1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(furan-2-yl)phosphane;carbanide;cyclopentene;iron(2+)](/img/no-structure.png)

![1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2511979.png)

![2-[(4-fluorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2511983.png)

![N-(4-chlorobenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2511984.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-methylthiophene-2-carboxamide](/img/structure/B2511989.png)

![Ethyl 2-oxa-5-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2511991.png)